molecular formula C13H9ClO2 B1200675 2'-Chloro-biphenyl-4-carboxylic acid CAS No. 3808-93-3

2'-Chloro-biphenyl-4-carboxylic acid

Cat. No.: B1200675
CAS No.: 3808-93-3
M. Wt: 232.66 g/mol
InChI Key: AOTYKBXXCYCXRZ-UHFFFAOYSA-N
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Description

2’-Chloro-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H9ClO2. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a carboxylic acid group is attached at the 4 position of the biphenyl ring.

Scientific Research Applications

2’-Chloro-biphenyl-4-carboxylic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2’-Chloro-biphenyl-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tubulin, a protein that is essential for microtubule formation This interaction inhibits tubulin polymerization, affecting cell division and stability

Cellular Effects

The effects of 2’-Chloro-biphenyl-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to induce cytotoxicity in HeLa and MCF-7 cell lines, with an IC50 value of approximately 4 µM . This cytotoxicity is primarily due to its inhibition of tubulin polymerization, leading to disrupted cell division and apoptosis. Furthermore, 2’-Chloro-biphenyl-4-carboxylic acid can influence cell signaling pathways, gene expression, and cellular metabolism, although the specific mechanisms remain to be fully understood.

Molecular Mechanism

At the molecular level, 2’-Chloro-biphenyl-4-carboxylic acid exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of tubulin polymerization, which is crucial for microtubule formation and stability By binding to tubulin, 2’-Chloro-biphenyl-4-carboxylic acid prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-biphenyl-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2’-Chloro-biphenyl-4-carboxylic acid remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained inhibition of cell division and apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 2’-Chloro-biphenyl-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can induce significant cytotoxicity and adverse effects Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing excessive toxicity

Metabolic Pathways

2’-Chloro-biphenyl-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity.

Transport and Distribution

The transport and distribution of 2’-Chloro-biphenyl-4-carboxylic acid within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 2’-Chloro-biphenyl-4-carboxylic acid can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2’-Chloro-biphenyl-4-carboxylic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins Alternatively, it may be transported to the nucleus, where it can influence gene expression and other nuclear processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-biphenyl-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Chloro-biphenyl-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2’-Chloro-biphenyl-4-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

4-(2-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTYKBXXCYCXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191490
Record name F 1893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3808-93-3
Record name F 1893
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F 1893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-biphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine methyl-4-bromobenzoate (1.0 g, 4.65 mmol), 2-chlorophenylboronic acid (799 mg, 5.1 mmol), Pd(OAc)2 (51 mg, 0.46 mmol) and sodium carbonate (1.5 g, 13.9 mmol) in dimethylformamide (20 mL) and water (2.0 mL) with stirring. Purge the reaction mixture with argon, add triphenylphosphine (61 mg, 0.23 mmol) and purge again with argon. Place the sealed reaction in an oil bath maintained at 80° C. and allow to stir for 1 hour. Cool the reaction to room temperature, dilute with ethyl acetate and filter through a short plug of celite with additional ethyl acetate. Wash the organics with water, dry over magnesium sulfate, filter and evaporate. Purification by flash column chromatography yields 2′-chlorobiphenyl-4-carboxylic acid methyl ester as a yellow solid. Dissolve the purified ester in tetrahydrofuran (0.25M) and add an equal volume of 1M sodium hydroxide. Stir vigorously at room temperature for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 762 mg (67%) of the title compound. MS (m/e): 231.1 (M−).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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